

# Recombinant Expression and Purification of Odorranain-C1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Odorranain-C1** is a cationic antimicrobial peptide (AMP) originally isolated from the skin of the frog, Odorrana grahami. As a member of the brevinin superfamily, it exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The primary mechanism of action for **Odorranain-C1** involves the disruption of the bacterial cell membrane integrity, leading to cell death. This direct, physical mechanism of action makes it a promising candidate for the development of new therapeutics, particularly in an era of increasing antibiotic resistance. The recombinant production of **Odorranain-C1** in a robust expression system like Pichia pastoris offers a scalable and cost-effective method for obtaining the large quantities of the peptide required for research and preclinical development.

This document provides detailed application notes and protocols for the recombinant expression of **Odorranain-C1** in the methylotrophic yeast Pichia pastoris and its subsequent purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

## **Data Presentation**



Paramet er	Host System	Vector	Purificat ion Method	Yield of Purified Peptide (mg/L)	Purity (%)	Antimic robial Activity (MIC, µg/mL)	Referen ce
Odorrana in-C1	Pichia pastoris	pPICZαA	Cation Exchang e Chromat ography followed by RP- HPLC	~32.65	>95%	8-12	[1]
Snakin-1 (cysteine -rich AMP)	Pichia pastoris	pPIC9	Cation Exchang e Chromat ography followed by RP- HPLC	~40	>98%	Not specified	[2]
Recombi nant Protegrin -1 (cysteine -rich AMP)	Pichia pastoris	pPICZαA	Not specified	Not specified	~95%	Not specified	[3]

Note: Specific yield, purification fold, and final purity for **Odorranain-C1** are not explicitly detailed in the primary literature. The data for yield is referenced from a similar peptide expressed in Pichia pastoris to provide an approximate value.

## **Experimental Protocols**



# I. Recombinant Expression of Odorranain-C1 in Pichia pastoris

This protocol is based on established methods for heterologous protein expression in Pichia pastoris, specifically adapted for **Odorranain-C1**.

- 1. Gene Synthesis and Vector Construction:
- Gene Synthesis: The gene encoding the mature Odorranain-C1 peptide (Sequence: GVLGAVKDLLIGAGKSAAQSVLKTLSCKLSNDC) should be synthesized with codon optimization for expression in Pichia pastoris. Restriction sites (e.g., XhoI and NotI) should be added to the 5' and 3' ends of the gene, respectively, to facilitate cloning. A stop codon should be included at the 3' end.
- Vector Selection: The pPICZαA vector is a suitable choice for the expression and secretion of Odorranain-C1. This vector contains the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter and the Saccharomyces cerevisiae α-factor secretion signal, which directs the expressed peptide to the culture medium. The vector also carries a C-terminal c-myc epitope and a polyhistidine (6xHis) tag for detection and purification, as well as a Zeocin™ resistance gene for selection of transformants.[4][5][6]
- Cloning: Digest the synthesized **Odorranain-C1** gene and the pPICZαA vector with the selected restriction enzymes (e.g., XhoI and NotI). Ligate the digested gene into the linearized vector using T4 DNA ligase.
- 2. Transformation of Pichia pastoris
- Host Strain: The Pichia pastoris strain X-33 is a suitable host for expression.
- Vector Linearization: Linearize the pPICZαA-Odorranain-C1 plasmid with a restriction enzyme that cuts within the AOX1 promoter region (e.g., SacI) to promote integration into the host genome.
- Transformation: Transform the linearized plasmid into competent P. pastoris X-33 cells via electroporation.



- Selection of Transformants: Plate the transformed cells on YPDS agar plates containing Zeocin™ (100 µg/mL) and incubate at 30°C for 2-4 days.
- 3. Expression Screening and Induction:
- Screening: Pick individual Zeocin<sup>™</sup>-resistant colonies and screen for the integration of the
   Odorranain-C1 gene by colony PCR.
- Small-Scale Expression: Inoculate a positive colony into 25 mL of BMGY medium (Buffered Glycerol-complex Medium) in a 250 mL baffled flask and grow at 30°C with shaking (250-300 rpm) until the culture reaches an OD600 of 2-6.
- Induction: Harvest the cells by centrifugation and resuspend the cell pellet in 100 mL of BMMY medium (Buffered Methanol-complex Medium) to an OD600 of 1.0. To induce expression, add methanol to a final concentration of 0.5% (v/v). Continue to incubate at 30°C with shaking.
- Methanol Feeding: Maintain induction by adding methanol to a final concentration of 0.5% every 24 hours for 3-4 days.
- Harvesting: After the induction period, centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells. The supernatant, which contains the secreted **Odorranain-C1**, should be collected for purification.

## **II. Purification of Recombinant Odorranain-C1**

This protocol describes a two-step purification process involving an initial capture step followed by a high-resolution polishing step.

- 1. Cation Exchange Chromatography (Capture Step):
- Rationale: Odorranain-C1 is a cationic peptide, making cation exchange chromatography an
  effective initial capture and concentration step.
- Column: A strong cation exchange column, such as a HiTrap SP HP column.
- Buffers:



- Binding Buffer: 20 mM sodium phosphate, pH 6.0.
- Elution Buffer: 20 mM sodium phosphate, 1 M NaCl, pH 6.0.

#### Procedure:

- Adjust the pH of the culture supernatant to 6.0 and filter through a 0.22 μm filter.
- Equilibrate the cation exchange column with Binding Buffer.
- Load the filtered supernatant onto the column.
- Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
- Elute the bound peptide with a linear gradient of 0-100% Elution Buffer.
- Collect fractions and analyze by SDS-PAGE and for antimicrobial activity to identify fractions containing **Odorranain-C1**.
- 2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Polishing Step):
- Rationale: RP-HPLC provides high-resolution separation of peptides based on their hydrophobicity, effectively removing any remaining impurities.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).[2]
- Mobile Phases:
  - Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
  - Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

#### Procedure:

- Pool the Odorranain-C1 containing fractions from the cation exchange step and acidify with TFA to a final concentration of 0.1%.
- Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.



- Inject the sample onto the column.
- Elute the peptide using a linear gradient of Mobile Phase B, for example:
  - 5-60% Mobile Phase B over 30 minutes.
- Monitor the elution profile at 214 nm and 280 nm.
- Collect the peak corresponding to Odorranain-C1.
- Confirm the purity and identity of the final product by analytical RP-HPLC, SDS-PAGE, and mass spectrometry.
- Lyophilize the pure fractions for storage.

### **Visualizations**

## Experimental Workflow for Recombinant Odorranain-C1 Production

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 To cite this document: BenchChem. [Recombinant Expression and Purification of Odorranain-C1: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1578467#recombinant-expression-and-purification-of-odorranain-c1]

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